
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the chemical behavior and synthesis of similar triazole derivatives. The first paper discusses the synthesis of poly(ether-sulfone)s using 4-fluoro-4'-trimethylsiloxy(diphenyl sulfone) and related compounds . The second paper describes the preparation of a stable carbene derived from a triphenyl-1,2,4-triazol compound . These studies contribute to the broader understanding of the chemistry of triazole compounds and their potential applications.
Synthesis Analysis
The synthesis of related compounds involves polycondensation reactions. In the first paper, the homopolycondensation of 4-fluoro-4'-trimethylsiloxy(diphenyl sulfone) leads to high-molecular-weight, amorphous poly(ether-sulfone)s . Although the synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, such as the use of fluorinated precursors and polycondensation techniques.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The second paper provides information on a triphenyl-1,2,4-triazol compound, which is a stable carbene . This suggests that the triazole ring can confer stability to the molecule, which could be relevant for the molecular structure analysis of this compound.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary, but the second paper indicates that the triphenyl-1,2,4-triazol compound exhibits typical reactivity of nucleophilic Wanzlick-type carbenes . This implies that similar triazole compounds, including the one of interest, may also exhibit nucleophilic behavior, which could be useful in various chemical reactions, such as cycloadditions or as ligands in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers include high molecular weight and amorphous nature for the poly(ether-sulfone)s synthesized in the first paper . The second paper describes the triphenyl-1,2,4-triazol compound as a stable solid in the absence of oxygen and moisture . These properties suggest that this compound might also exhibit stability under certain conditions and could form part of high molecular weight polymers.
Scientific Research Applications
Antiproliferative Activity and Apoptosis Induction
A series of 5,6-diaryl-1,2,4-triazines hybrids, related to 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide, have been synthesized and evaluated for their antiproliferative activity against selected cancer cell lines. One derivative exhibited potent inhibitory effects and induced apoptosis through modulation of apoptosis-related proteins in MGC-803 cells, highlighting its potential as an apoptosis inducer (Fu et al., 2017).
π-Hole Tetrel Bonding Interactions
Research on π-hole tetrel bonding interactions involving ethyl 2-triazolyl-2-oxoacetate derivatives, closely related to the compound of interest, has provided insights into the nucleophilic/electrophilic nature of –COOEt and –CO– groups. This study enhances the understanding of how substituents affect interaction energy, relevant for molecular design and supramolecular chemistry (Ahmed et al., 2020).
Tyrosinase Inhibitory Kinetics
Triazole Schiff’s base derivatives have been synthesized and their structures characterized. Their inhibitory effects on tyrosinase activities were evaluated, revealing potent inhibitory effects. This study contributes to the development of antityrosinase agents, with relevance in cosmetic and pharmaceutical industries (Yu et al., 2015).
Supramolecular Self-Assembly
A selective triazole-based COX-2 inhibitor demonstrated the formation of supramolecular self-assembly stabilized by weak hydrogen and chalcogen bonds. This study provides insights into the molecular basis for its selective inhibitory activity against the human COX-2 enzyme, potentially contributing to the development of new anti-inflammatory drugs (Al-Wahaibi et al., 2021).
Cytotoxic Agents Development
Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties were synthesized and demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This research underscores the potential of triazole derivatives as potent cytotoxic agents (Liu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that 1,2,4-triazoles and their derivatives have been associated with a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, and antifungal effects .
Biochemical Pathways
The compound is part of the 1,2,4-triazole class, which has been associated with various biological activities, suggesting that it may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,2,4-triazoles, it is possible that this compound may have similar effects .
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRHJPYROTYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

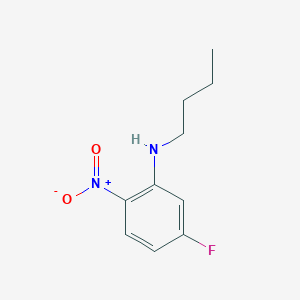
![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)
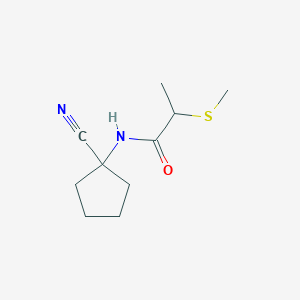
![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)
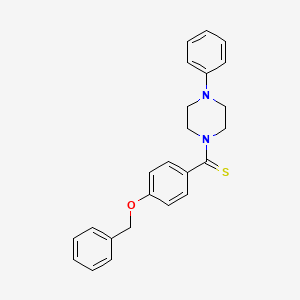
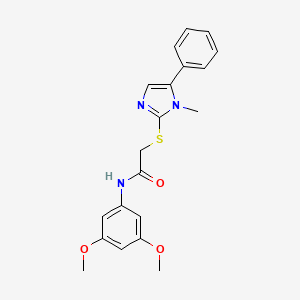
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
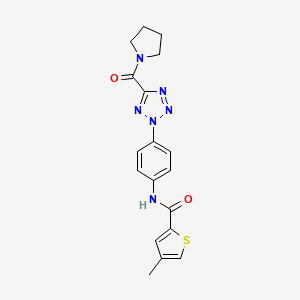
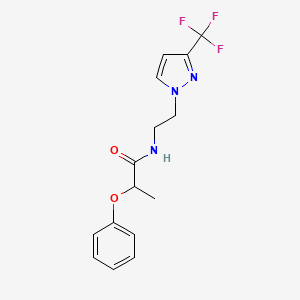
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)
